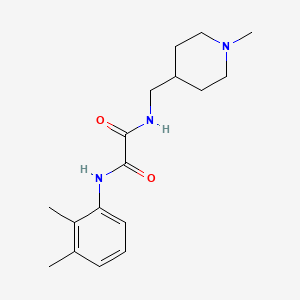

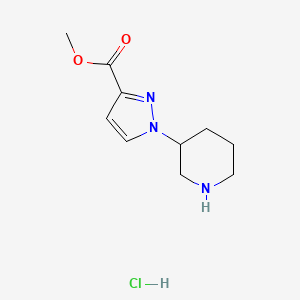

N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane. DPA-714 has been extensively researched for its potential use in various scientific fields, including neuroscience, oncology, and immunology.

科学的研究の応用

Novel Synthetic Methods

A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds like "N1-(2,3-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide." This method involves a classical Meinwald rearrangement sequence, offering a high-yielding, operationally simple pathway for synthesizing anthranilic acid derivatives and oxalamides, which are valuable in various chemical synthesis applications (Mamedov et al., 2016).

Catalytic Applications

The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) was identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This discovery highlights the compound's utility in facilitating the synthesis of internal alkynes, showcasing its potential in organic synthesis and pharmaceutical chemistry (Chen et al., 2023).

Antiproliferative Effects

Research on dinuclear gold(III) oxo complexes with bipyridyl ligands, which share structural similarities with "this compound," has demonstrated moderate cytotoxic properties against the A2780 human ovarian carcinoma cell line. These findings suggest potential applications in developing anticancer agents (Casini et al., 2006).

Hydroxylation Catalysis

The combination of Cu(acac)2 and related oxalamide compounds has proven effective for the hydroxylation of (hetero)aryl halides under mild conditions. This catalytic system delivers phenols and hydroxylated heteroarenes with good to excellent yields, indicating its utility in synthetic chemistry for introducing hydroxyl groups into aromatic compounds (Xia et al., 2016).

Supramolecular Chemistry

N,N'-bis(4-pyridylmethyl)oxalamide, a structurally related compound, forms extended supramolecular networks through intermolecular hydrogen bonding. This property showcases the potential of "this compound" in the design of novel materials and sensors, leveraging its capacity for forming robust hydrogen-bonded networks (Lee, 2010).

特性

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-12-5-4-6-15(13(12)2)19-17(22)16(21)18-11-14-7-9-20(3)10-8-14/h4-6,14H,7-11H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECZVVPUBZSOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-tert-butylphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2460544.png)

![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)

![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)

![Tert-butyl N-[[(2S)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2460550.png)

![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)

![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2460565.png)